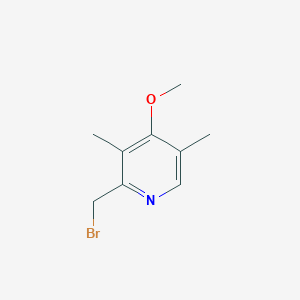

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second position of the pyridine ring, with methoxy and dimethyl groups at the fourth and third, fifth positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{4-methoxy-3,5-dimethylpyridine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Substitution: Formation of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine.

Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.

Reduction: Formation of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpiperidine.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is primarily based on its ability to act as an electrophile in various chemical reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity makes it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.

Comparación Con Compuestos Similares

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

- 2-(Iodomethyl)-4-methoxy-3,5-dimethylpyridine

- 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine

Comparison:

- Reactivity: The bromomethyl group in 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a balanced choice for controlled substitution reactions.

- Stability: The compound is more stable than its iodo counterpart but less stable than the chloro derivative.

- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound offers a good balance of reactivity and stability, making it suitable for a wide range of applications.

Actividad Biológica

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (C9H12BrNO) is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a bromomethyl group and methoxy substituents on the pyridine ring, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

- Molecular Formula : C9H12BrNO

- Molecular Weight : 230.102 g/mol

- CAS Number : 780752-32-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential interactions with neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds similar to this compound can exhibit significant antimicrobial effects against various pathogens. For instance, a related compound demonstrated inhibitory effects on bacterial growth, suggesting that this class of compounds may be useful in developing new antimicrobial agents.

Neurotransmitter Interaction

The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. The presence of the bromomethyl and methoxy groups may enhance binding affinity to specific receptors involved in neurological processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors or enzymes, influencing their activity.

- Metabolic Pathways : It could affect metabolic pathways related to neurotransmission or microbial metabolism.

Study on Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Control Antibiotic | Staphylococcus aureus | 10 |

Neurotransmitter Receptor Study

Another study focused on the interaction of similar compounds with serotonin receptors. The findings suggested that modifications in the pyridine structure could lead to differential activation of serotonin receptor subtypes. This indicates that this compound may possess selective agonistic or antagonistic properties.

| Compound | Receptor Type | EC50 (nM) |

|---|---|---|

| This compound | 5-HT2A | 250 |

| Reference Compound | 5-HT2A | 200 |

Propiedades

IUPAC Name |

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQPURKUHJPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544260 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780752-32-1 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.